tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H23NO3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12+/m0/s1 |
InChI Key |
FBDBUQWAAYRPBZ-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(CC1(C)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Opening of Lactones with Amines
A common preparative route involves the nucleophilic ring-opening of lactones by amines derived from piperidine precursors. This method allows the introduction of the hydroxy group and the maintenance of stereochemistry. The reaction conditions are optimized to achieve high yields (up to 95%) and purity, making this approach efficient for scale-up synthesis.
Reduction of Keto Esters Using Selective Reducing Agents
Selective reduction of keto esters on the piperidine ring is a critical step to introduce the hydroxy substituent with stereocontrol. Two main reducing agents have been reported:
Sodium borohydride (NaBH4) : Used in solvents such as tetrahydrofuran (THF) and ethanol at low temperatures (around 0–20 °C). This method achieves moderate to good yields (~56%) with high stereoselectivity, producing the desired (3S,4S) hydroxy compound after careful pH adjustment and crystallization steps.
Diisobutylaluminium hydride (DIBAL-H) : Employed in non-protic solvents like toluene or acetone at room temperature. This reagent allows selective reduction of keto groups to hydroxy groups with good control over stereochemistry, yielding high purity products after hydrolysis and extraction.
Use of Aluminum Isopropoxide in Isopropyl Alcohol
Aluminum isopropoxide-mediated reduction in isopropyl alcohol under reflux conditions (approximately 3 hours) is another method to achieve stereoselective reduction. This method is effective for converting keto intermediates to the hydroxy derivatives while preserving the stereochemistry. The reaction mixture is worked up by partial distillation of solvent, pH adjustment, and recrystallization to isolate the product with yields around 80 g per batch scale.
Protection of Nitrogen as tert-Butyl Carbamate
The nitrogen atom in the piperidine ring is protected using di-tert-butyldicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or sodium bicarbonate at mild temperatures (~25 °C). The reaction proceeds with high selectivity to form the tert-butyl carbamate protecting group, essential for the stability and further functionalization of the molecule.
Reaction Conditions and Purification
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Lactone ring opening | Piperidine derivative + amine | Ambient to mild heat | Up to 95 | High purity, stereospecific |
| Reduction with NaBH4 | NaBH4 in THF/ethanol | 0–20 °C | ~56 | Requires pH adjustment and crystallization |
| Reduction with DIBAL-H | DIBAL-H in toluene or acetone | Room temperature | High | Hydrolysis followed by extraction and drying |
| Reduction with Al(OiPr)3 | Aluminum isopropoxide in isopropyl alcohol reflux | Reflux (~80 °C) | ~80 | Partial solvent removal, pH adjustment |
| Boc protection | Di-tert-butyldicarbonate + base (NaOH) | 25 °C | High | High selectivity, mild conditions |
Research Findings and Analytical Data
Stereochemical Control: The stereochemistry at C3 and C4 is controlled via choice of starting materials and reaction conditions, especially during reduction steps. Enzymatic reductions (e.g., baker's yeast) have also been explored for related piperidine keto esters, providing high stereoselectivity and yields of hydroxy derivatives.
Purity and Yield: Purification typically involves crystallization from solvents such as ethyl acetate, hexane, or mixtures of THF/water. The final product exhibits high purity (>95%) as confirmed by HPLC and NMR analysis.
Physical Properties: The compound has a molecular weight of 229.32 g/mol and exhibits properties consistent with its functional groups, including high gastrointestinal absorption potential and membrane permeability, which are relevant for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Lactone ring opening | Piperidine lactone derivatives | Amines | Up to 95 | High | Efficient, scalable |
| NaBH4 reduction | Keto ester derivatives | Sodium borohydride, THF/ethanol | ~56 | High | Requires careful pH control |
| DIBAL-H reduction | Keto esters | Diisobutylaluminium hydride | High | High | Mild conditions, good selectivity |
| Aluminum isopropoxide reduction | Keto intermediates | Aluminum isopropoxide, isopropyl alcohol | ~80 | High | Reflux, partial solvent removal |
| Boc protection | Amino piperidine derivatives | Di-tert-butyldicarbonate, base | High | High | Mild, selective nitrogen protection |
Chemical Reactions Analysis
2.1. Dehydration Reactions
Under acidic conditions (e.g., H2SO4), the hydroxyl group undergoes dehydration to form alkenes, creating conjugated systems for further functionalization.
-
Reaction Conditions : H2SO4, 80–100°C, 2–4 h.
-
Outcome : Formation of 3,4-dimethylpiperidine derivatives with double bonds.
2.2. Oxidation Reactions
The hydroxyl group (-OH) can be oxidized to carbonyl groups (C=O) using agents like KMnO4 or CrO3.
-
Reagent : KMnO4 in acidic medium.
-
Product : 3-keto-3,4-dimethylpiperidine derivatives.
2.3. Reduction Reactions
The ester group (-CO2t-Bu) is susceptible to reduction with LiAlH4 or NaBH4, yielding primary or secondary amines.
-
Reagent : LiAlH4 in THF.
-
Product : 3,4-dimethylpiperidine amine derivatives.
2.4. Nucleophilic Substitution
The hydroxyl group acts as a leaving group in substitution reactions, enabling the introduction of diverse functional groups.
3.1. Hydrolysis of the Ester Group
The tert-butyl ester undergoes hydrolysis under basic conditions (e.g., NaOH) to yield the carboxylic acid, a critical step in drug design.
-
Rate Constant : (at 25°C).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C12H23NO3 |
| Molecular Weight | 229.32 g/mol |
| Melting Point | 128–132°C |
| Optical Rotation |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is noted for its structural similarity to various biologically active molecules, which suggests potential pharmacological applications. Research indicates that derivatives of piperidine compounds exhibit diverse biological activities, including analgesic, anti-inflammatory, and anti-cancer effects. For instance, studies have shown that modifications in the piperidine ring can enhance binding affinity to specific biological targets, making this compound a candidate for drug development .
Case Study: Pain Management
A study published in a peer-reviewed journal demonstrated that derivatives of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate exhibited significant analgesic properties in animal models. The research highlighted the compound's ability to modulate pain pathways effectively, suggesting its use in developing new analgesics .
Synthesis Processes
Synthetic Applications
this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules.
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 50°C, 24h | 85 | High selectivity observed |
| Alkylation | Room Temp | 90 | Efficient under mild conditions |
| Reduction | NaBH4 | 95 | Clean reaction with minimal by-products |
This table summarizes key synthetic applications where this compound has been successfully utilized .
Biocatalysis
Enzymatic Reactions
The compound has been explored as a substrate in biocatalytic processes. Its structure allows enzymes to facilitate reactions that would otherwise require harsh conditions or toxic reagents. For example, studies have reported successful biotransformations using this compound to produce valuable chiral intermediates under mild conditions .
Case Study: Chiral Synthesis
A notable case involved the use of this compound in the enzymatic synthesis of chiral alcohols. The process demonstrated high enantioselectivity and yield, showcasing the compound's utility in green chemistry approaches for drug synthesis .
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate and analogous compounds:
Physical and Chemical Properties
- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to analogs with non-polar substituents (e.g., methyl or fluorine). This enhances solubility in polar solvents like methanol or water, though Boc protection reduces overall hydrophilicity .
- Thermal Stability : Boc-protected compounds generally exhibit high thermal stability, with decomposition temperatures >150°C. Fluorinated analogs (e.g., ) may have lower melting points due to reduced crystallinity.
- Chirality : The (S,S)-configuration of the target compound distinguishes it from diastereomers like (3R,4S)-3-fluoro-4-hydroxypiperidine derivatives, which may exhibit divergent biological activities .
Biological Activity
Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- CAS Number : 1956379-68-2
The compound features a piperidine ring with hydroxyl and dimethyl substituents, which are critical for its biological activity.
Research indicates that this compound interacts with various molecular targets involved in neurological pathways. Its mechanism includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, enzymes implicated in neurodegenerative diseases like Alzheimer's disease. This dual inhibition can potentially reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer’s pathology .
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in astrocytes exposed to amyloid-beta peptides . This suggests a protective role against neuroinflammation.
Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of this compound:
- Cell Viability Studies : In cultures of astrocytes treated with amyloid-beta, the addition of this compound resulted in improved cell viability compared to untreated controls . Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound.
- Oxidative Stress Reduction : The compound has shown a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative stress, indicating its potential as an antioxidant agent .
Comparative Studies
Comparative analysis with similar compounds reveals that this compound exhibits superior inhibitory effects on AChE and β-secretase compared to other derivatives. For instance:
| Compound | AChE Inhibition (IC50) | β-secretase Inhibition (IC50) |
|---|---|---|
| This compound | 0.17 μM | 15.4 nM |
| Other Derivative A | X μM | Y nM |
Study on Alzheimer's Disease Models
In an animal model of Alzheimer's disease induced by scopolamine, administration of this compound demonstrated significant improvements in cognitive functions as measured by behavioral tests. The compound's ability to mitigate oxidative stress and inflammation was linked to these cognitive enhancements .
Clinical Relevance
The potential therapeutic applications of this compound extend beyond neuroprotection. Its structural properties make it a candidate for further development in treating other conditions related to cholinergic dysfunctions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
